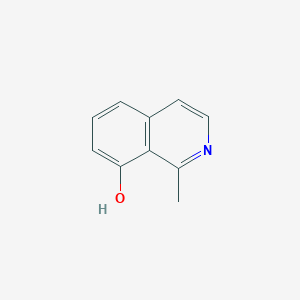

1-Methylisoquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylisoquinolin-8-ol is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylisoquinolin-8-ol can be synthesized through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch synthesis, which uses aromatic aldehydes and aminoacetals as starting materials and involves cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methylisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone derivative.

Reduction: Reduction reactions can yield dihydro derivatives of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the isoquinoline ring.

Scientific Research Applications

1-Methylisoquinolin-8-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methylisoquinolin-8-ol can be compared with other isoquinoline derivatives such as:

Isoquinoline: The parent compound, which lacks the methyl and hydroxyl groups.

1-Methylisoquinoline: Similar to this compound but without the hydroxyl group.

8-Hydroxyisoquinoline: Similar but lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1-Methylisoquinolin-8-ol (MIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of MIQ, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by a methyl group at the 1-position and a hydroxyl group at the 8-position. This specific substitution pattern is crucial for its biological activity. The compound's molecular formula is C_10H_9NO, and it has a molecular weight of 161.19 g/mol.

1. Antimicrobial Activity

Research indicates that MIQ exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For example, studies have shown that MIQ can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The mechanism behind this antimicrobial activity may involve disruption of cell membrane integrity or interference with metabolic pathways.

2. Anticancer Properties

MIQ has been investigated for its anticancer potential, particularly against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Studies have reported that MIQ induces apoptosis in these cells through several mechanisms:

- Cell Cycle Arrest : MIQ causes G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation : The compound has shown to reduce cell viability significantly.

The following table summarizes the growth inhibition effects of MIQ on different cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 2.5 |

| MCF-7 | 3.0 |

| A549 | 4.0 |

3. Neuroprotective Effects

Emerging studies suggest that MIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain.

The biological activities of MIQ can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : MIQ acts as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific cellular receptors, modulating signaling pathways related to cell survival and proliferation.

- Metal Chelation : The hydroxyl group in MIQ allows it to chelate metal ions, which can be beneficial in reducing oxidative stress associated with various diseases.

Case Studies

Recent case studies have highlighted the therapeutic potential of MIQ derivatives. For instance, a study demonstrated that a modified version of MIQ exhibited enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-methylisoquinolin-8-ol |

InChI |

InChI=1S/C10H9NO/c1-7-10-8(5-6-11-7)3-2-4-9(10)12/h2-6,12H,1H3 |

InChI Key |

WSKLUHZAKVWCDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.